molecular formula C13H20N4O4S B2503507 N-methyl-N-(2-oxo-2-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethyl)methanesulfonamide CAS No. 2034501-61-4

N-methyl-N-(2-oxo-2-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethyl)methanesulfonamide

Cat. No.: B2503507
CAS No.: 2034501-61-4
M. Wt: 328.39
InChI Key: DBJNPAMOCHKZFX-UHFFFAOYSA-N
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Description

N-methyl-N-(2-oxo-2-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethyl)methanesulfonamide: is a complex organic compound that belongs to the class of sulfonamides. It features a pyridazinone ring system, which is known for its diverse pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, and antiplatelet properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the pyridazinone core. One common approach is the cyclization of hydrazine derivatives with β-keto esters or β-diketones under acidic conditions. The resulting pyridazinone ring is then functionalized with appropriate substituents to introduce the piperidine and methanesulfonamide groups.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants and solvents. The process would be optimized to maximize yield and minimize by-products, often involving continuous flow chemistry to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the sulfonamide group to sulfonyl chloride.

  • Reduction: : Reduction of the pyridazinone ring to pyridazine.

  • Substitution: : Replacement of the methanesulfonamide group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like thionyl chloride (SOCl₂) under controlled conditions.

  • Reduction: : Employing reducing agents such as lithium aluminum hydride (LiAlH₄) in anhydrous ether.

  • Substitution: : Utilizing nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

  • Oxidation: : Formation of sulfonyl chloride derivatives.

  • Reduction: : Production of pyridazine derivatives.

  • Substitution: : Generation of various substituted sulfonamides or other functionalized derivatives.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Employed in the development of new agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activities. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the pyridazinone ring and the piperidine group. Similar compounds include other sulfonamides and pyridazinone derivatives, which may have different substituents or functional groups. These compounds may exhibit similar or distinct biological activities based on their structural differences.

List of Similar Compounds

  • Sulfonamides: : A class of compounds containing the sulfonamide group.

  • Pyridazinone Derivatives: : Compounds featuring the pyridazinone ring system.

  • Piperidine Derivatives: : Compounds containing the piperidine ring.

Properties

IUPAC Name

N-methyl-N-[2-oxo-2-(3-pyridazin-3-yloxypiperidin-1-yl)ethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O4S/c1-16(22(2,19)20)10-13(18)17-8-4-5-11(9-17)21-12-6-3-7-14-15-12/h3,6-7,11H,4-5,8-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBJNPAMOCHKZFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCCC(C1)OC2=NN=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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